2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate is a synthetic compound belonging to the diazaspiro[3.3]heptane family. These compounds are characterized by their unique spirocyclic structure, containing two nitrogen atoms within the ring system. While not naturally occurring, 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate serves as a valuable building block in organic synthesis and plays a significant role in medicinal chemistry research, particularly as a scaffold for exploring novel drug candidates. [, , ]
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula . It is also referred to as benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. This compound is notable for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
The compound can be classified under the category of diazaspiro compounds, which are characterized by their spirocyclic frameworks containing nitrogen atoms. It has been investigated for various scientific applications, particularly in organic synthesis and medicinal chemistry, due to its potential bioactive properties.
The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate typically involves several key steps:
The molecular structure of 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate features a spirocyclic arrangement with two nitrogen atoms incorporated into the heptane ring system. The InChI key for this compound is DOBOTFSJYCPDOS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate participates in various chemical reactions:
The mechanism of action for 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate involves interactions at the molecular level with specific enzymes and receptors:
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate has several noteworthy applications:
Spirocyclic scaffolds like 2,6-diazaspiro[3.3]heptane confer distinct advantages in neurotherapeutic design:
Conformational Restriction: The orthogonal ring system reduces rotational freedom, locking substituents into bioactive conformations. This enhances selectivity for complex targets like G-protein-coupled receptors (GPCRs) and ion channels. For example, the vector geometry of the benzyl group in 2-benzyl-2,6-diazaspiro[3.3]heptane enables optimal engagement with hydrophobic pockets in dopaminergic receptors, minimizing off-target effects [1] [5].
Improved Physicochemical Properties: Higher Fsp³ (0.9 for this scaffold) correlates with enhanced solubility and reduced lipophilicity. Computational analyses of 2,6-diazaspiro[3.3]heptanes reveal a topological polar surface area (TPSA) of ~41.6 Ų and moderate log P (0.93), facilitating blood-brain barrier (BBB) penetration while maintaining aqueous solubility [8]. These properties address the "flatland" paradox, where excessive aromaticity diminishes developability [1].
Metabolic Resilience: The strain-induced bond strength and reduced electron density in spirocycles impede cytochrome P450-mediated oxidation. Studies show diazaspiro[3.3]heptanes exhibit lower CYP3A4/2D6 inhibition potential compared to piperazines, reducing drug-interaction risks [8].
Table 1: Physicochemical and Pharmacokinetic Profiling of 2,6-Diazaspiro[3.3]heptane Derivatives
Property | Value | Significance |
---|---|---|
Fsp³ | 0.9 | High 3D character; improves solubility |
TPSA | 41.6 Ų | Balanced membrane permeability |
log P (Consensus) | 0.93 | Optimal lipophilicity for CNS penetration |
CYP Inhibition | None predicted (2C9, 3A4, 2D6) | Low drug-interaction risk |
BBB Permeation | Moderate | Suitable for neurotargets |
These attributes underpin the scaffold’s utility in targeting neurologically relevant proteins, including σ2R/TMEM97—a receptor implicated in Alzheimer’s and Parkinson’s diseases [2].
The development of 2,6-diazaspiro[3.3]heptanes originated from efforts to overcome limitations of piperazine—a ubiquitous moiety in neuropharmacology. Piperazines, while synthetically accessible, often exhibit undesirable promiscuity (e.g., hERG channel binding) and metabolic lability via N-dealkylation or oxidation. In the early 2010s, medicinal chemists pioneered spirocyclic bioisosteres to enhance target specificity and stability [5]. Key milestones include:
Bioisosteric Replacement: 2,6-Diazaspiro[3.3]heptane emerged as a piperazine surrogate due to comparable basicity (pKa ~7.5) and spatial geometry, but with reduced flexibility. The substitution of a -CH₂- group with a spiro carbon reorients exit vectors orthogonally, enabling 3D exploration of chemical space [5] [8].
Early Applications: Initial analogs demonstrated superior selectivity profiles. For instance, replacing piperazine in the PARP inhibitor olaparib with 2,6-diazaspiro[3.3]heptane reduced off-target cytotoxicity while retaining potency. This validated the scaffold’s potential for CNS applications [5].
Dopaminergic Optimization: Incorporation of the benzyl group (as in 2-benzyl-2,6-diazaspiro[3.3]heptane) aimed to mimic phenylpiperazine pharmacophores. The benzyl moiety engages aryl-binding domains in dopaminergic receptors, while the spiro core’s rigidity prevents receptor overstimulation—a common cause of tachyphylaxis with flexible analogs [2].
Table 2: Evolution of Piperazine to Diazaspiro[3.3]heptane Bioisosteres
Piperazine-Based Drug | Limitation | Diazaspiro[3.3]heptane Improvement |
---|---|---|
Olaparib (Piperazine) | Off-target cytotoxicity | Enhanced selectivity; reduced toxicity |
Classic phenylpiperazines | hERG liability | Lower hERG risk (structural constraint) |
Flexible agonists | Rapid tolerance development | Sustained efficacy (conformational restriction) |
This evolution culminated in advanced derivatives like 2-benzyl-2,6-diazaspiro[3.3]heptane, where the oxalate salt optimizes crystallinity for consistent formulation [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1